molecular formula C24H28N2O3 B5491048 4-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide

4-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide

Cat. No. B5491048
M. Wt: 392.5 g/mol
InChI Key: JQYPYDNIWQDHAY-UHFFFAOYSA-N
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Description

The compound “4-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide” is a complex organic molecule that contains several functional groups and structural elements, including a phenyl group, a piperidinyl group, a tetrahydropyran ring, and a carboxamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the coupling of the appropriate phenyl, piperidinyl, and tetrahydropyran precursors, followed by the introduction of the carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex, given the presence of multiple rings and functional groups . The phenyl and piperidinyl groups would likely contribute to the overall aromaticity and polarity of the molecule, while the tetrahydropyran ring and carboxamide group could potentially introduce elements of stereochemistry.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, its solubility would likely be affected by the polarity of its functional groups, while its melting and boiling points would depend on factors such as its molecular weight and the strength of intermolecular forces .

properties

IUPAC Name

4-phenyl-N-[2-(piperidine-1-carbonyl)phenyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c27-22(26-15-7-2-8-16-26)20-11-5-6-12-21(20)25-23(28)24(13-17-29-18-14-24)19-9-3-1-4-10-19/h1,3-6,9-12H,2,7-8,13-18H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYPYDNIWQDHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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